N-methyl-2-(2-oxo-3-phenyl-1,4-diazaspiro[4.5]dec-3-en-1-yl)-N-phenylacetamide
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Overview
Description
N-methyl-2-(2-oxo-3-phenyl-1,4-diazaspiro[45]dec-3-en-1-yl)-N-phenylacetamide is a complex organic compound with a unique spirocyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-methyl-2-(2-oxo-3-phenyl-1,4-diazaspiro[4.5]dec-3-en-1-yl)-N-phenylacetamide typically involves multi-step organic reactions. One common method includes the reaction of a spirocyclic ketone with an amine under specific conditions to form the desired product. The reaction conditions often require the use of catalysts and solvents to facilitate the formation of the spirocyclic structure .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production .
Chemical Reactions Analysis
Types of Reactions
N-methyl-2-(2-oxo-3-phenyl-1,4-diazaspiro[4.5]dec-3-en-1-yl)-N-phenylacetamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions often involve controlled temperatures and pH to ensure the desired reaction pathway .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a carboxylic acid derivative, while reduction may yield an alcohol derivative .
Scientific Research Applications
N-methyl-2-(2-oxo-3-phenyl-1,4-diazaspiro[4.5]dec-3-en-1-yl)-N-phenylacetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with therapeutic properties.
Medicine: Explored for its potential use in drug development, particularly for its spirocyclic structure which can interact uniquely with biological targets.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-methyl-2-(2-oxo-3-phenyl-1,4-diazaspiro[4.5]dec-3-en-1-yl)-N-phenylacetamide involves its interaction with specific molecular targets. The spirocyclic structure allows it to fit into unique binding sites on proteins or enzymes, potentially inhibiting or modifying their activity. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
N-(2-phenyl-4-oxo-1,3-thiazolidin-3-yl)-1,2-benzothiazole-3-carboxamides: These compounds share a similar spirocyclic structure and are also investigated for their bioactive properties.
Imidazole-containing compounds: These compounds have similar applications in medicinal chemistry and are known for their bioactive properties.
Uniqueness
What sets N-methyl-2-(2-oxo-3-phenyl-1,4-diazaspiro[4.5]dec-3-en-1-yl)-N-phenylacetamide apart is its specific spirocyclic structure, which provides unique binding properties and potential for diverse applications in various fields .
Properties
Molecular Formula |
C23H25N3O2 |
---|---|
Molecular Weight |
375.5 g/mol |
IUPAC Name |
N-methyl-2-(3-oxo-2-phenyl-1,4-diazaspiro[4.5]dec-1-en-4-yl)-N-phenylacetamide |
InChI |
InChI=1S/C23H25N3O2/c1-25(19-13-7-3-8-14-19)20(27)17-26-22(28)21(18-11-5-2-6-12-18)24-23(26)15-9-4-10-16-23/h2-3,5-8,11-14H,4,9-10,15-17H2,1H3 |
InChI Key |
JISSPWHRWGDXBE-UHFFFAOYSA-N |
Canonical SMILES |
CN(C1=CC=CC=C1)C(=O)CN2C(=O)C(=NC23CCCCC3)C4=CC=CC=C4 |
Origin of Product |
United States |
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